molecular formula C16H14F3NO2S B5533702 2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide

2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5533702
M. Wt: 341.3 g/mol
InChI Key: WBSFKZISPYHSCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide" often involves complex organic reactions. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with a 1% overall yield, highlighting the intricate steps and low yield commonly encountered in such syntheses (Wang et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically conducted using techniques such as X-ray diffraction and NMR spectroscopy. For example, a novel compound was characterized by X-ray single crystal diffraction technique, demonstrating its crystallization in a triclinic system with specific lattice constants (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve the formation and reactivity of functional groups. Studies have shown that the introduction of deuterium and tritium into similar compounds can be achieved, highlighting the chemical reactivity and potential for isotopic labeling (Shevchenko et al., 2014).

Physical Properties Analysis

The physical properties of compounds like "2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide" can be studied through methods such as DFT calculations and single crystal X-ray diffraction. These studies provide insights into the geometrical parameters, electronic properties, and thermodynamic properties of the compounds (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of such compounds are often evaluated through various chemical reactions and spectroscopic analyses. For example, the synthesis and neuroleptic activity of benzamides reveal the inhibitory effects on stereotyped behavior in rats, indicating the biological activity and chemical reactivity of these compounds (Iwanami et al., 1981).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamide derivatives are used as enzyme inhibitors in the pharmaceutical industry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in the pharmaceutical industry. The effects of modifying the various functional groups in the molecule could also be investigated .

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c1-22-14-9-12(23-2)6-7-13(14)15(21)20-11-5-3-4-10(8-11)16(17,18)19/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSFKZISPYHSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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